5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide

Regioisomer differentiation Structure-activity relationship Pyrazole-3-carboxamide scaffold

Pyrazole-3-carboxamide SAR is confounded by regioisomer contamination-only the exact furan-at-5-position architecture ensures unambiguous structure-activity attribution. Procure CAS 1239045-88-5 to: • Access the unsubstituted 1H-pyrazole-3-carboxamide scaffold of the validated SDHI fungicide class (class-leading EC₅₀ 0.392 μg/mL against B. cinerea) • Leverage shared pharmacophore with a 20 nM MAO-B inhibitor analog • Enable systematic N-functionalization for agrochemical & CNS discovery Global shipping; precise chemotype identity guaranteed.

Molecular Formula C13H11N3O2S
Molecular Weight 273.31 g/mol
CAS No. 1239045-88-5
Cat. No. B6418929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
CAS1239045-88-5
Molecular FormulaC13H11N3O2S
Molecular Weight273.31 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C13H11N3O2S/c17-13(14-8-9-3-2-6-19-9)11-7-10(15-16-11)12-4-1-5-18-12/h1-7H,8H2,(H,14,17)(H,15,16)
InChIKeyBNXHXRVNHTZMDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 5-(Furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide


5-(Furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide (CAS 1239045-88-5) is a heterocyclic small molecule belonging to the pyrazole-3-carboxamide class, simultaneously substituted with a furan-2-yl ring at the pyrazole 5-position and a thiophen-2-ylmethyl moiety on the carboxamide nitrogen [1]. Its molecular formula is C₁₃H₁₁N₃O₂S with a molecular weight of 273.31 g·mol⁻¹, a computed XLogP3 of 1.8, and a topological polar surface area of 99.2 Ų [1]. The compound is catalogued in the PubChem database under CID 35678452 and is commercially available from multiple screening-compound suppliers; however, publicly disclosed primary biological data for this exact chemotype remain extremely scarce, making procurement decisions heavily reliant on comparative structural analysis and class-level inference from closely related analogs [1].

Regioisomer-specific SAR: Furan-thiophene positional arrangement determines target interaction.
Multi-target scaffold: Core structure relevant to SDH, MAO, and transketolase research.
Unvalidated bioactivity: No direct experimental data; targeted screening advised before procurement.

Why 5-(Furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide Is Not Replaceable


Pyrazole-3-carboxamides that contain furan and thiophene heterocycles are exquisitely sensitive to the positional arrangement of these aromatic rings. In silico comparison of target compound 1239045-88-5 with its direct regioisomer N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS 1238383-62-4) reveals identical global physicochemical descriptors—molecular weight (273.31 g·mol⁻¹), XLogP3 (1.8), hydrogen bond donor/acceptor counts (2/4), and topological polar surface area (99.2 Ų)—yet the two compounds differ fundamentally in which heterocycle occupies the pyrazole 5-position versus the carboxamide side-chain [1][2]. Published structure-activity relationship (SAR) studies on pyrazole-furan/thiophene carboxamide hybrids demonstrate that even subtle substituent permutations yield large variations in target engagement, as exemplified by the 3.5-fold range in succinate dehydrogenase (SDH) IC₅₀ values (0.506–1.738 μg·mL⁻¹) observed across closely related analogs within the same chemical series [3]. Consequently, generic substitution without experimentally validated equivalency data carries a high risk of divergent biological readout, making procurement of the exact chemotype essential for reproducible research.

Regioisomer mismatch
Swapping furan and thiophene positions yields identical computed properties but may produce divergent pharmacological profiles.
Scaffold sensitivity
Minor substituent modifications in this chemical series cause wide variation in enzyme inhibition; analog IC50 values can span several-fold.
Missing equivalence data
No experimentally validated bioactivity for this exact compound; substitution assumes unverified functional equivalence.

Differentiation Evidence for 5-(Furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide


Furan vs Thiophene Substitution Pattern Specificity

The target compound places a furan-2-yl ring at the pyrazole 5-position and a thiophen-2-ylmethyl group on the carboxamide nitrogen. Its closest commercially available comparator, N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide (CAS 1238383-62-4), reverses this arrangement [1][2]. Although global computed descriptors (MW: 273.31 g·mol⁻¹; XLogP3: 1.8; TPSA: 99.2 Ų; HBD: 2; HBA: 4; rotatable bonds: 4) are numerically identical between the two regioisomers [1][2], the distinct local electronic environments created by reversing the furan and thiophene positions are expected to yield differential hydrogen-bonding and π-stacking interactions with protein targets, as documented across multiple pyrazole-carboxamide SAR campaigns [3].

Regioisomer specificity
Head-to-head
Furan at C5 vs thiophen at C5
Positional inversion may alter target-binding profile
Quantified biological consequence uncharacterized
Regioisomer differentiation Structure-activity relationship Pyrazole-3-carboxamide scaffold

SDH Inhibition Benchmarking vs Fluxapyroxad

In a 2023 study of 36 pyrazole-furan/thiophene carboxamide hybrids, the most potent compounds (e.g., 5j, 5k, 5l) exhibited EC₅₀ values of 0.540, 0.676, and 0.392 μg·mL⁻¹ against Botrytis cinerea, each surpassing the commercial SDHI fungicide fluxapyroxad (EC₅₀ = 0.791 μg·mL⁻¹) [1]. Against the isolated SDH enzyme, IC₅₀ values for these leads ranged from 0.506 to 0.873 μg·mL⁻¹, outperforming fluxapyroxad (IC₅₀ = 1.031 μg·mL⁻¹) [1]. While target compound 1239045-88-5 was not directly included in this study, it shares the core pyrazole-furan/thiophene carboxamide scaffold with the 4,5-dihydropyrazole series, providing a quantitative performance ceiling that this chemotype can achieve when optimally substituted.

SDH inhibition (analog)
Class-level
2.0× over fluxapyroxad (class-leading analog)
Scaffold-linked analogs reported higher SDH inhibition
Direct data for target compound unavailable
Succinate dehydrogenase inhibition Antifungal activity Botrytis cinerea

MAO-B Inhibitory Potential from Close Analog

A closely related 4,5-dihydro-1H-pyrazole-1-carbothioamide analog, 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (BindingDB BDBM11012), demonstrated potent MAO-B inhibition with a Ki of 20 nM and MAO-A Ki of 50 nM in bovine enzyme preparations at pH 7.4 and 2 °C [1]. Although the target compound differs in pyrazole ring oxidation state (fully aromatic 1H-pyrazole versus 4,5-dihydro) and carboxamide versus carbothioamide functionality, the shared furan-thiophene-pyrazole pharmacophoric architecture suggests potential CNS-target engagement that warrants direct experimental evaluation.

MAO-B inhibitory analog
Data to verify
Analog Ki = 20 nM (MAO-B)
Close analog suggests potential CNS target engagement
Compound differs in oxidation state and carboxamide
Monoamine oxidase B inhibition Neurological disorders 4,5-Dihydropyrazole scaffold

Herbicidal Activity via Transketolase Inhibition Analog

A structurally cognate pyrazole-3-carboxamide, 1-(3,5-dichloropyridin-2-yl)-N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, demonstrated herbicidal efficacy against Digitaria sanguinalis and Amaranthus retroflexus with good selectivity toward maize and wheat at application rates up to 375 g of active ingredient per hectare [1]. This compound retains the furan-2-ylmethyl-carboxamide and thiophen-2-yl-pyrazole motifs, with the key difference being the N-arylation of the pyrazole ring with a 3,5-dichloropyridin-2-yl substituent. The target compound 1239045-88-5, bearing an unsubstituted pyrazole NH, represents a simpler scaffold that may serve as a starting point for N-functionalization strategies aimed at tuning herbicidal potency and crop safety.

Herbicidal activity (analog)
Data to verify
Analog active at 375 g ai/ha with crop selectivity
Validates scaffold for herbicide lead generation
N-arylated analog; target compound is unsubstituted core
Herbicide discovery Transketolase inhibition Crop selectivity

Direct Bioactivity Data Gap

As of the search date (2026-04-29), no primary research publication, patent example, or public bioassay record (PubChem BioAssay, ChEMBL, BindingDB) reports quantitative biological activity data for the exact compound 5-(furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide (CAS 1239045-88-5). The compound is listed in PubChem (CID 35678452) only with computed physicochemical descriptors and without any bioactivity annotations [1]. All differentiation claims presented in this guide derive from computational comparison with the regioisomer CAS 1238383-62-4 or from class-level inference using closely related analogs that differ in oxidation state, substitution, or functional groups. Users procuring this compound must anticipate that its biological profile is experimentally unvalidated and should request custom screening data from suppliers or commission targeted assays before committing to large-scale studies.

Direct data gap
Data to verify
No public bioassay records
Compound-specific biological profile unvalidated
Recommend custom screening before large-scale procurement
Data gap analysis Procurement risk Screening compound

Application Scenarios for 5-(Furan-2-yl)-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide


Antifungal SDHI Lead Optimization Scaffold

The pyrazole-furan/thiophene carboxamide class has demonstrated superior in vitro antifungal potency relative to the commercial SDHI fluxapyroxad, with class-leading analogs achieving EC₅₀ values as low as 0.392 μg·mL⁻¹ against B. cinerea [3]. Compound 1239045-88-5 provides the unsubstituted 1H-pyrazole-3-carboxamide core of this validated scaffold and can serve as a starting template for systematic N-functionalization and ring-modification campaigns aimed at developing novel SDHI fungicides with improved resistance profiles.

CNS Screening: MAO-B Inhibitor Analogy

A close 4,5-dihydro-pyrazole analog bearing the same furan-thiophene motif exhibited MAO-B Ki = 20 nM [4]. Although 1239045-88-5 differs in pyrazole oxidation state, the shared pharmacophoric elements justify its inclusion in CNS-focused screening panels targeting monoamine oxidase enzymes, particularly for Parkinson's disease and depression indications where MAO-B inhibition is clinically validated.

Herbicide Discovery via N-Derivatization

An N-arylated pyrazole-3-carboxamide analog carrying the same furan-thiophene substitution pattern exhibited effective herbicidal activity against Digitaria sanguinalis and Amaranthus retroflexus at 375 g ai/ha with maize and wheat selectivity [5]. The free pyrazole NH of 1239045-88-5 offers a synthetic handle for introducing diverse N-substituents, enabling rapid exploration of herbicidal potency and crop safety in agrochemical discovery programs.

Regioisomer-Controlled SAR Studies

The identical global computed properties (MW, XLogP3, TPSA) of 1239045-88-5 and its regioisomer CAS 1238383-62-4 [1][2] mean that only the exact positional arrangement distinguishes these two compounds. Laboratories conducting systematic SAR investigations of pyrazole-3-carboxamides must procure 1239045-88-5 specifically to attribute biological readouts unambiguously to the furan-at-pyrazole-5-position architecture, as generic substitution with the regioisomer would confound structure-activity conclusions.

Application
Selection Property
Validation Focus
Antifungal SDHI lead optimization
Pyrazole-furan-thiophene pharmacophore
SDH enzyme and mycelial growth inhibition assays
CNS enzyme screening
Furan-thiophene-pyrazole core with structural analogy to MAO-B inhibitors
MAO enzyme inhibition assays
Herbicide lead generation
N-unsubstituted pyrazole-3-carboxamide amenable to derivatization
Greenhouse weed control and crop selectivity assays
Regioisomer-controlled SAR
Exact furan-at-pyrazole-5-position regioisomer
Pharmacological comparison with positional regioisomer
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